molecular formula C9H18O2 B3369872 Propyl 4-methylpentanoate CAS No. 25415-68-3

Propyl 4-methylpentanoate

Cat. No.: B3369872
CAS No.: 25415-68-3
M. Wt: 158.24 g/mol
InChI Key: SDINNSBZSSQXBH-UHFFFAOYSA-N
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Description

Propyl 4-methylpentanoate: is an organic compound with the molecular formula C9H18O2. It is an ester derived from 4-methylpentanoic acid and propanol. This compound is known for its fruity odor and is used in various applications, including fragrances and flavorings .

Mechanism of Action

Target of Action

Propyl 4-methylpentanoate, also known as propyl isohexanoate , is a chemical compound with the molecular formula

C9H18O2C_9H_{18}O_2C9​H18​O2​

. The primary targets of this compound are not well-documented in the literature. Further research is needed to identify its specific targets and their roles.

Biochemical Pathways

This compound may be involved in the fatty acid metabolism pathway . As an ester of a fatty acid, it could potentially be metabolized through similar biochemical pathways as other fatty acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 4-methylpentanoate can be synthesized through the esterification of 4-methylpentanoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 4-methylpentanoic acid and propanol into a reactor, where they react in the presence of an acid catalyst. The resulting ester is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Propyl 4-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Propyl 4-methylpentanoate has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its fruity odor and reactivity make it valuable in various applications, particularly in the fragrance and flavoring industries .

Properties

IUPAC Name

propyl 4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-7-11-9(10)6-5-8(2)3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDINNSBZSSQXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001037163
Record name Propyl 4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001037163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25415-68-3
Record name Pentanoic acid, 4-methyl-, propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25415-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl 4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001037163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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